molecular formula C4H10ClN5 B2448029 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride CAS No. 1461705-04-3

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B2448029
CAS No.: 1461705-04-3
M. Wt: 163.61
InChI Key: PITAPVWXZZITIT-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 2-bromo-1-propanamine with sodium azide to form the tetrazole ring. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its potential as a bioactive compound and its versatility in synthetic chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-3(2-5)4-6-8-9-7-4;/h3H,2,5H2,1H3,(H,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITAPVWXZZITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NNN=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-04-3
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride
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